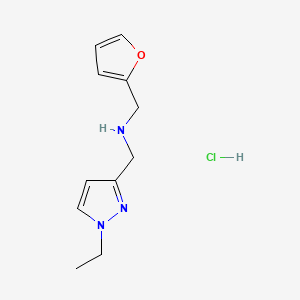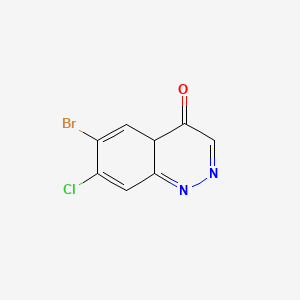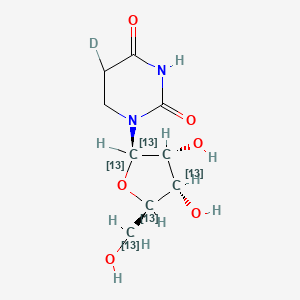
Uridine-1',2',3',4',5'-13C5 (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is a labeled nucleoside, specifically a form of uridine where the carbon atoms in the ribose sugar are replaced with the carbon-13 isotope. Uridine is one of the four basic components of ribonucleic acid (RNA), playing a crucial role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-1’,2’,3’,4’,5’-13C5 (9CI) typically involves the incorporation of carbon-13 labeled ribose into the uridine structure. This can be achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled glucose. The glucose undergoes a series of reactions, including isomerization, phosphorylation, and glycosylation, to form the labeled ribose, which is then coupled with uracil to produce the labeled uridine .
Industrial Production Methods
Industrial production of Uridine-1’,2’,3’,4’,5’-13C5 (9CI) involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form uronic acids.
Reduction: The uracil base can be reduced to dihydrouridine under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Uronic acids and other oxidized derivatives.
Reduction: Dihydrouridine and other reduced forms.
Substitution: Various substituted uridine derivatives depending on the reagents used.
科学的研究の応用
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is widely used in scientific research due to its labeled nature, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Helps in tracing metabolic pathways and understanding the role of uridine in cellular processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of uridine-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用機序
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, influencing gene expression and protein synthesis. The labeled carbon atoms allow for precise tracking of uridine’s metabolic fate, providing insights into its role in cellular processes. Molecular targets include enzymes involved in nucleotide metabolism and RNA synthesis .
類似化合物との比較
Similar Compounds
Uridine-13C9,15N2: Another labeled form of uridine with both carbon-13 and nitrogen-15 isotopes.
5-Methyl-Uridine-1’,2’,3’,4’,5’-13C5: A methylated version of the labeled uridine.
Uridine-5’-Triphosphate-13C9,15N2: A triphosphate form of labeled uridine.
Uniqueness
Uridine-1’,2’,3’,4’,5’-13C5 (9CI) is unique due to its specific labeling pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. The uniform labeling of the ribose moiety allows for detailed analysis of ribose-related metabolic pathways, distinguishing it from other labeled uridine compounds .
特性
分子式 |
C9H14N2O6 |
|---|---|
分子量 |
252.19 g/mol |
IUPAC名 |
5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1/t1?,4-,6-,7-,8- |
InChIキー |
ZPTBLXKRQACLCR-CVIQRLAESA-N |
異性体SMILES |
[2H]C1CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
正規SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


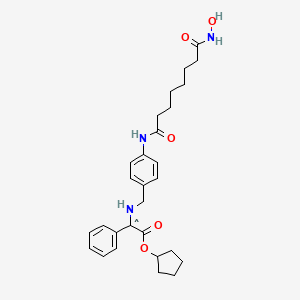


![(3E)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B15133684.png)
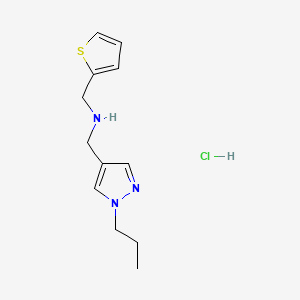
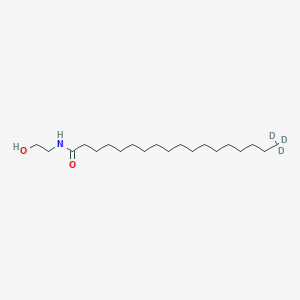
![N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15133704.png)

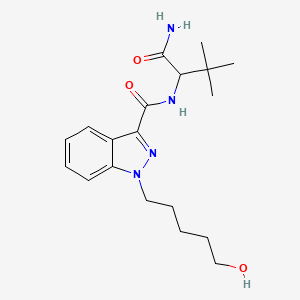
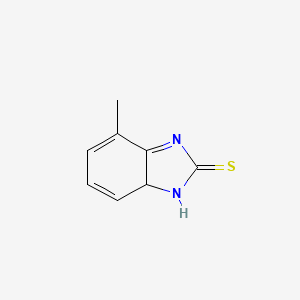

![4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-](/img/structure/B15133739.png)
